m-Hydroxycocaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXBUEUAOWARGT-PMOUVXMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71387-58-1 | |
| Record name | 3'-Hydroxycocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Hydroxycocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-HYDROXYCOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspective and Academic Discovery of M Hydroxycocaine
Early Investigations into Cocaine Metabolites
The formal scientific study of cocaine's fate within the human body began in earnest around the mid-20th century. nih.gov Initial investigations into cocaine metabolism focused primarily on identifying the most abundant breakdown products excreted from the body. These early studies, often employing techniques like liquid extraction and gas chromatography, successfully identified benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) as the two major metabolites. nih.govunodc.org For a considerable period, the understanding of cocaine biotransformation was largely limited to these two compounds, which are formed through the hydrolysis of cocaine's two ester groups. researchgate.netresearchgate.net Research from this era established that BE and EME were the primary urinary excretion products, accounting for a significant percentage of the administered cocaine dose. nih.govunodc.org
Identification and Characterization of m-Hydroxycocaine as a Minor Metabolite
The advent of more sophisticated analytical technologies, particularly gas chromatography-mass spectrometry (GC-MS), enabled scientists to detect and identify metabolites present in much smaller quantities. nih.gov This technological advancement led to a significant expansion in the known metabolic profile of cocaine. A landmark study published in 1990 by Zhang and Foltz identified a total of 11 cocaine metabolites in a human urine specimen, including several that had not been previously reported. nih.govoup.com Among these newly characterized compounds was this compound. nih.govoup.com
Subsequent research confirmed that this compound is a product of a minor metabolic pathway involving the aromatic hydroxylation of the cocaine molecule. oup.comwikipathways.orgmdpi.com This oxidative reaction is one of several secondary routes for cocaine biotransformation, alongside N-demethylation to norcocaine (B1214116) and hydroxylation at other positions on the benzene (B151609) ring (p-hydroxycocaine). oup.comnih.gov
Controlled administration studies in human subjects have provided precise data on the concentrations of these minor metabolites. These studies consistently demonstrate that this compound is present in biological fluids at substantially lower levels than the major metabolites, BE and EME. For instance, following subcutaneous cocaine administration, peak plasma concentrations of minor metabolites, including this compound, were found to be significantly lower than those of the parent drug and its major metabolites. oup.comnih.govresearchgate.net
Table 1: Peak Plasma Concentrations of Cocaine and its Metabolites After Subcutaneous Administration
| Analyte | Peak Concentration (ng/mL) at 150 mg/70 kg Dose |
|---|---|
| Cocaine | 639.1 ± 56.8 |
| Benzoylecgonine (BE) | 614.7 ± 46.0 |
| Ecgonine Methyl Ester (EME) | 124.4 ± 18.2 |
| This compound | ≤ 18 |
| p-Hydroxycocaine (B1245612) | ≤ 18 |
| Norcocaine | ≤ 18 |
Data sourced from a study involving controlled subcutaneous cocaine administration. oup.comnih.govresearchgate.net
Evolution of Understanding its Role within Cocaine Biotransformation
Initially cataloged simply as one of several minor breakdown products, the scientific appreciation for this compound's role has evolved significantly. It is now understood that its formation is mediated by the cytochrome P450 (CYP) family of enzymes in the liver. attolife.co.uk While the specific isoform CYP3A4 is known to be involved in cocaine's oxidative metabolism, some research suggests that the formation of this compound may be mediated by different CYP isoforms or other enzyme classes, a subject of ongoing investigation. attolife.co.ukresearchgate.net
The most critical development in understanding this compound's significance lies in its application in forensic toxicology. Because this compound is a direct product of the body's metabolic processes and is not typically formed through environmental degradation or found as a contaminant in street samples of cocaine, its presence provides definitive proof of active cocaine ingestion. attolife.co.ukresearchgate.net This specificity allows toxicologists to distinguish between actual drug use and passive exposure, a crucial distinction in clinical and legal settings. researchgate.netsamhsa.gov While other metabolites like benzoylecgonine can potentially be present as contaminants, the detection of this compound (or p-hydroxycocaine) serves as an unambiguous biomarker of biotransformation. researchgate.net
Table 2: Key Research Findings on this compound's Role in Biotransformation
| Research Area | Finding | Significance |
|---|---|---|
| Metabolic Pathway | Formed via aryl hydroxylation of cocaine. oup.commdpi.com | Represents a minor but important oxidative pathway in cocaine metabolism. |
| Enzymology | Mediated by Cytochrome P450 enzymes in the liver. attolife.co.uk | Elucidates the biochemical mechanism of its formation. |
| Forensic Application | Its presence is a definitive indicator of active cocaine consumption. attolife.co.ukresearchgate.net | Crucial for distinguishing use from passive environmental contamination in toxicology testing. |
Chemical Synthesis and Derivatization Strategies for M Hydroxycocaine
Established Synthetic Routes for m-Hydroxycocaine
The preparation of this compound can be achieved through two primary strategies: the coupling of precursor molecules or the direct, regioselective hydroxylation of cocaine. Each approach presents distinct advantages and challenges regarding yield, purity, and scalability.
Regioselective Hydroxylation Approaches
Regioselective hydroxylation aims to introduce a hydroxyl group at a specific position on a molecule. In the context of this compound, this involves targeting the meta-position of the benzoyl group.
One established method involves the reaction of methylecgonine (B8769275) with m-hydroxybenzoic acid. oup.com This synthesis is achieved by refluxing methylecgonine base with m-hydroxybenzoic acid and thionyl chloride in a benzene (B151609) solvent, leading to the formation of 3'-hydroxycocaine (this compound). oup.com This approach offers a direct route to the desired isomer by using a pre-hydroxylated precursor.
Another approach is the direct hydroxylation of the cocaine molecule itself. This can be performed via electrophilic aromatic substitution, where cocaine is treated with a hydroxylating agent like hydrogen peroxide in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of this reaction is challenging. The electron-withdrawing nature of the benzoyl ester directs the electrophilic attack primarily to the para-position, making p-hydroxycocaine (B1245612) the major product. Consequently, this compound is generated as a byproduct, with yields for the para isomer reported in the range of 15–20%.
| Method | Description | Key Reagents | Advantage | Disadvantage |
| Precursor Coupling | Esterification of methylecgonine with a pre-hydroxylated benzoic acid. oup.com | Methylecgonine, m-hydroxybenzoic acid, thionyl chloride. oup.com | High regioselectivity for the meta-isomer. | Dependent on the availability of precursors. |
| Direct Hydroxylation | Electrophilic aromatic substitution on the cocaine molecule. | Cocaine, hydrogen peroxide, Lewis acid catalyst (e.g., FeCl₃). | Uses cocaine as a direct starting material. | Poor regioselectivity, yields a mixture of isomers with this compound as a minor product. |
Methodologies for Preparing Deuterium-Labeled this compound for Isotopic Studies
Isotopically labeled standards are essential for quantitative analysis by mass spectrometry. While specific literature detailing the synthesis of deuterium-labeled this compound is scarce, established methods for labeling cocaine and its derivatives can be adapted. researchgate.netoup.com
A primary strategy involves incorporating the isotopic label at the precursor stage. For instance, (benzoyl-d₅)-cocaine can be synthesized by benzoylating ecgonine (B8798807) methyl ester with benzoyl-d₅ chloride. oup.comdea.gov This same principle can be applied to synthesize this compound-d₄ by using a deuterated m-hydroxybenzoic acid precursor in the coupling reaction with methylecgonine.
Alternatively, direct H-D exchange reactions on the final molecule can be employed. Methods for labeling the tropane (B1204802) ring of cocaine have been developed, achieving high isotopic purity (>95%). researchgate.net Another technique involves reductive dehalogenation of halogen-substituted derivatives using a system like sodium borodeuteride (NaBD₄) and a palladium chloride (PdCl₂) catalyst, which allows for site-specific labeling. nih.gov These general methods could be adapted to introduce deuterium (B1214612) atoms onto the this compound structure for use in isotopic studies.
Synthesis of Related Hydroxylated Cocaine Metabolites and Analogs
The synthesis of hydroxylated cocaine metabolites beyond this compound is important for distinguishing cocaine ingestion from external contamination in toxicological analyses. researchgate.net
Preparation of Hydroxybenzoylecgonine Isomers
Hydroxybenzoylecgonine (OH-BE) isomers are significant metabolites of cocaine. redalyc.org Research has led to the successful synthesis of both p-hydroxybenzoylecgonine and m-hydroxybenzoylecgonine (B1666289). researchgate.netacs.orgresearchgate.net The synthesis of these compounds allows for their use as standards in validated analytical methods. researchgate.net A logical synthetic route is the hydrolysis of the corresponding hydroxycocaine isomer. For example, this compound can be hydrolyzed to produce m-hydroxybenzoylecgonine, mirroring the metabolic pathway where cocaine is hydrolyzed to benzoylecgonine (B1201016).
Preparation of Hydroxynorcocaine Isomers
Hydroxynorcocaine (OH-NCOC) isomers are another class of minor but important cocaine metabolites. researchgate.netresearchgate.net The synthesis of para- and meta-hydroxynorcocaine has been developed, filling a gap where standards were previously unavailable. researchgate.net The synthesis can be approached by N-demethylation of the corresponding hydroxycocaine isomer. This is analogous to the metabolic conversion of cocaine to norcocaine (B1214116). Another potential route involves the hydroxylation of norcocaine itself.
| Hydroxylated Metabolite | Isomers Synthesized | Potential Synthetic Precursor(s) |
| Hydroxybenzoylecgonine (OH-BE) | meta- and para- researchgate.net | This compound, p-Hydroxycocaine |
| Hydroxynorcocaine (OH-NCOC) | meta- and para- researchgate.net | This compound, p-Hydroxycocaine, Norcocaine |
Enantioselective Synthesis of Tropane Derivatives
The biological activity of cocaine and its analogs is highly dependent on their stereochemistry. Therefore, methods for the enantioselective synthesis of the core tropane skeleton are of great interest to organic chemists. nih.govrsc.org The 8-azabicyclo[3.2.1]octane core is the defining structure of tropane alkaloids. rsc.orgau.dk
Modern synthetic strategies allow for significant control over stereochemistry. rsc.org One approach involves an organocatalyzed 1,3-dipolar cycloaddition of 3-oxidopyridinium betaines, which can produce tropane derivatives with excellent enantioselectivity. nih.govau.dk Another powerful method is the enantioselective ring-opening of tropinone, a readily available starting material, using chiral lithium amides. cdnsciencepub.com This process can yield cycloheptenone derivatives with high enantiomeric excess (up to 95% ee), which serve as versatile intermediates for various tropane alkaloids. cdnsciencepub.com Furthermore, asymmetric syntheses using enantiopure sulfinimines have been developed to construct the tropane skeleton efficiently from acyclic starting materials. temple.edu These advanced methodologies provide access to specific enantiomers of tropane derivatives, enabling the synthesis of precisely structured analogs of hydroxylated cocaine metabolites for detailed pharmacological studies.
Chemical Transformations and Functional Group Modifications for Research
The chemical structure of this compound, featuring a hydroxyl group on the benzoyl moiety, provides a versatile platform for a range of chemical transformations. These modifications are instrumental in structure-activity relationship (SAR) studies, the development of analytical standards, and the investigation of metabolic pathways.
Oxidation Reactions of the Hydroxyl Moiety
The secondary hydroxyl group in this compound is susceptible to oxidation to form the corresponding ketone or, under more vigorous conditions, can lead to cleavage of the aromatic ring. The specific outcome of the oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
Common oxidizing agents that can be employed for the conversion of the hydroxyl group to a ketone include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), and milder, more selective reagents such as Dess-Martin periodinane or those used in Swern and Moffatt oxidations. The resulting ketone, m-ketococaine, is a valuable compound for further derivatization and pharmacological evaluation.
It is important to note that while the hydroxyl group can be oxidized, the tertiary amine of the tropane ring can also be susceptible to oxidation, potentially forming an N-oxide. nih.gov Selective oxidation of the hydroxyl group requires careful selection of reagents and reaction conditions to avoid undesired side reactions at the nitrogen atom.
Reduction Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound can be removed through reduction, yielding cocaine. This transformation can be achieved through a two-step process involving the conversion of the hydroxyl group into a better leaving group, followed by reductive cleavage. One common method is the Barton-McCombie deoxygenation. In this procedure, the hydroxyl group is first converted to a thiocarbonyl derivative, such as a xanthate or a thiocarbamate. Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a radical reducing agent, typically tributyltin hydride (Bu3SnH) or a less toxic alternative, results in the reductive removal of the thiocarbonyl group and its replacement with a hydrogen atom.
Alternatively, catalytic hydrogenation can be employed. This method involves the use of a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce the hydroxyl group. However, this approach may also lead to the reduction of other functional groups within the molecule if not carefully controlled.
Substitution Reactions for Derivatization
The hydroxyl group of this compound serves as a key functional handle for a variety of substitution reactions, enabling the synthesis of a diverse range of derivatives for research purposes. These derivatization strategies are crucial for creating analytical standards, including isotopically labeled internal standards for mass spectrometry, and for probing the steric and electronic requirements of its biological targets. research-solution.commdpi.com
Esterification and Etherification: The hydroxyl group can undergo esterification with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding esters. Similarly, etherification can be achieved by reacting this compound with an alkyl halide in the presence of a base (Williamson ether synthesis) or using other etherification protocols. These modifications allow for the systematic variation of the substituent at the meta position of the benzoyl ring, providing insights into how changes in lipophilicity and steric bulk at this position affect biological activity.
Derivatization for Analytical Purposes: For analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group is often derivatized to increase the volatility and thermal stability of the analyte. acs.org Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. redalyc.org Acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA) can also be used to form pentafluoropropionyl esters. nih.gov These derivatization reactions are essential for the sensitive and reliable quantification of this compound in biological matrices. redalyc.org
Interactive Data Table: Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Functional Group | Purpose |
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | SAR studies, Synthesis of novel analogs |
| Oxidation | Dess-Martin periodinane | Ketone | SAR studies, Synthesis of novel analogs |
| Reduction | 1. Thiocarbonylating agent 2. Bu3SnH, AIBN | Alkane (Hydrogen) | Synthesis of cocaine from its metabolite |
| Reduction | Pd/C, H2 | Alkane (Hydrogen) | Synthesis of cocaine from its metabolite |
| Esterification | Acid chloride/anhydride, Base | Ester | SAR studies, Prodrug synthesis |
| Etherification | Alkyl halide, Base | Ether | SAR studies |
| Silylation | BSTFA or MSTFA | Trimethylsilyl (TMS) ether | Increased volatility for GC-MS analysis |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl ester | Enhanced detectability in GC-MS |
Biochemical Transformations and Enzymatic Pathways of M Hydroxycocaine
Enzymatic Formation of m-Hydroxycocaine from Cocaine
The formation of this compound from cocaine is an oxidative reaction primarily occurring in the liver. nih.govmdpi.com This hydroxylation adds a hydroxyl group to the meta-position of the benzoyl ring of the cocaine molecule.
The enzymatic system responsible for the hydroxylation of cocaine to form this compound is the cytochrome P450 (CYP) superfamily of enzymes. nih.govattolife.co.uk Specifically, CYP3A4, a major human drug-metabolizing enzyme, has been identified as playing a key role in the N-demethylation of cocaine to norcocaine (B1214116) and is also involved in the aromatic hydroxylation that produces this compound and its isomer, p-hydroxycocaine (B1245612). nih.govwikipedia.orgmdpi.com Cocaine's metabolism via CYP3A4 is considered a minor pathway compared to its hydrolysis into benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. nih.govmdpi.com However, the products of this oxidative pathway, including this compound, are important markers for confirming cocaine ingestion. attolife.co.uk
The formation of this compound has been extensively studied in vitro using liver microsomes from various species. These preparations contain a high concentration of CYP450 enzymes, allowing researchers to investigate specific metabolic pathways.
Studies have shown that hepatic microsomes from mice, rats, and guinea pigs can catalyze the oxidation of cocaine to produce both this compound and p-hydroxycocaine. jst.go.jpnih.gov In these animal models, the formation of hydroxylated metabolites like this compound is consistently less than the production of norcocaine, which is the most prevalent metabolite formed in microsomal incubations across these species. jst.go.jpnih.gov For instance, the combined amount of m- and p-hydroxycocaine was found to be less than 12% of the amount of norcocaine formed. jst.go.jpnih.gov
Further in vitro research comparing mouse, rat, and human liver microsomes confirmed that the majority of phase I metabolites found in urine, including this compound, were also detected after microsomal incubation. nih.gov This confirms the utility of these in vitro systems in predicting in vivo metabolic pathways.
Table 1: Summary of In Vitro Studies on this compound Formation in Hepatic Microsomes
| Species | Key Findings | Primary Metabolite(s) Observed | Reference |
|---|---|---|---|
| Mouse, Rat, Guinea Pig | Hepatic microsomes catalyzed the oxidation of cocaine to m- and p-hydroxycocaine. | Norcocaine (predominant), this compound, p-hydroxycocaine | jst.go.jpnih.gov |
| Rabbit | Only trace amounts of this compound were detected in incubation mixtures. | Norcocaine | jst.go.jpnih.gov |
| Human, Mouse, Rat | Confirmed the formation of phase I metabolites, including aryl hydroxylation products, in microsomal incubations, mirroring in vivo findings. | Norcocaine, this compound, p-hydroxycocaine, and others | nih.gov |
Role of Cytochrome P450 Enzymes, particularly CYP3A4
Further Metabolic Transformations of this compound
Once formed, this compound can undergo further biotransformation, primarily through hydrolysis.
The primary subsequent metabolic pathway for this compound is its hydrolysis to m-hydroxybenzoylecgonine (B1666289). nih.govmdpi.comoup.com This reaction involves the cleavage of the methyl ester group from the this compound molecule, a process analogous to the hydrolysis of cocaine to benzoylecgonine. oup.com The enzyme responsible for the conversion of cocaine to benzoylecgonine is human liver carboxylesterase hCE-1, which may also be involved in the hydrolysis of this compound. oup.com The resulting metabolite, m-hydroxybenzoylecgonine, is more polar than its precursor and is excreted in the urine. nih.gov Its detection in biological samples like urine and hair serves as a definitive biomarker for cocaine consumption. cuny.edu
The relative concentrations and ratios of cocaine metabolites, including this compound and m-hydroxybenzoylecgonine, can vary significantly depending on the biological matrix being analyzed. These ratios are of particular interest in forensic toxicology, especially in hair analysis, to distinguish between active drug use and external contamination. cuny.eduuzh.ch
In hair samples from cocaine users, this compound is a commonly detected minor metabolite. cuny.educhemistryviews.org Studies have established that the metabolic ratios of hydroxylated metabolites to the parent drug are significantly higher in samples from users compared to those that are merely externally contaminated. cuny.eduuzh.chresearchgate.net For example, a proposed decision model for hair analysis suggests using ratios such as m-OH-COC/COC and m-OH-BE/COC to confirm ingestion. cuny.edu
In plasma, this compound and m-hydroxybenzoylecgonine are detected at much lower concentrations than the major metabolites benzoylecgonine and ecgonine methyl ester. oup.com Following controlled subcutaneous administration of cocaine, peak plasma concentrations of minor metabolites like this compound were generally below 18 ng/mL. oup.com
Analysis of meconium, the first stool of a newborn, also reveals the presence of this compound and m-hydroxybenzoylecgonine, indicating fetal exposure. oup.comdss.go.th In meconium, the median concentrations of m-hydroxylated metabolites have been observed to be higher than their corresponding p-hydroxylated isomers. dss.go.th
Table 2: Comparative Ratios and Presence of this compound and its Metabolites in Different Biological Matrices
| Biological Matrix | Analyte(s) | Typical Findings | Reference |
|---|---|---|---|
| Hair | m-OH-COC/COC ratio, m-OH-BE/COC ratio | Ratios are significantly higher in users versus externally contaminated samples. Used to confirm ingestion. | cuny.eduuzh.chresearchgate.net |
| Plasma | This compound, m-Hydroxybenzoylecgonine | Detected at low concentrations (typically <18 ng/mL) compared to major metabolites. | oup.com |
| Urine | m-Hydroxybenzoylecgonine | Considered a biomarker for cocaine use. | nih.gov |
| Meconium | This compound, m-Hydroxybenzoylecgonine | Present in about 50% of cocaine-positive specimens. Median concentration of m-hydroxylated metabolites can exceed p-hydroxylated metabolites. | oup.comdss.go.th |
Pathways Leading to m-Hydroxybenzoylecgonine
Inter-species Variability in Cocaine and this compound Metabolism
Significant inter-species differences exist in the metabolism of cocaine, including the formation of this compound. mdpi.com These variations are largely due to differences in the expression and activity of metabolic enzymes, particularly cytochrome P450s and carboxylesterases. europa.eu
As demonstrated in in vitro studies with hepatic microsomes, the capacity to produce this compound varies among species. While mouse, rat, and guinea pig microsomes readily produce this compound, rabbit microsomes produce only trace amounts. jst.go.jpnih.gov In humans, the N-demethylation of cocaine is primarily mediated by CYP3A4, whereas in rats, CYP2B enzymes are mainly responsible, and in mice, it is CYP3A. mdpi.com This highlights that susceptibility to certain metabolic pathways is highly species-dependent. mdpi.comunipg.it Such differences are critical when extrapolating toxicological and pharmacological data from animal models to humans. europa.eu
Differential Oxidative Metabolism Across Animal Models
Significant species-dependent differences exist in the metabolic pathways of cocaine, particularly in rodent models like mice and rats which are often used in toxicological studies. nih.govscience.gov Research comparing cocaine metabolism in these models has revealed that the levels of metabolites from oxidative pathways can differ dramatically. nih.govnih.gov
In rats, extensive aryl hydroxylation reactions are a major metabolic route. nih.govresearchgate.net This leads to a higher production of aryl hydroxy metabolites, including hydroxycocaine. nih.gov Conversely, in mice, N-oxidation reactions such as N-demethylation and N-hydroxylation are the preferred metabolic pathways. science.govnih.gov As a result, aryl hydroxy metabolites like this compound are considered minor metabolites in mice, whereas they are major metabolites in rats. researchgate.net In vitro incubations with liver microsomes from mice, rats, and humans have confirmed these species-dependent differences. The results showed that aryl hydroxylation is a major metabolic event in rats but a minor one in mice and humans. nih.gov
The table below, adapted from metabolomic analysis of urine samples, illustrates the relative abundance of key cocaine metabolites, highlighting the differential pathways between mice and rats. nih.gov
| Metabolite | Relative Abundance in Mouse (%) | Relative Abundance in Rat (%) | Primary Pathway Indicated |
| Cocaine | 15.6 ± 2.1 | 1.8 ± 0.9 | Unmetabolized |
| Benzoylecgonine | 30.2 ± 3.5 | 31.5 ± 2.9 | Ester Hydrolysis |
| Norcocaine | 10.5 ± 1.1 | 1.1 ± 0.3 | N-demethylation |
| Hydroxycocaine | 0.8 ± 0.1 | 13.9 ± 1.5 | Aryl Hydroxylation |
| Dihydroxycocaine | 0.1 ± 0.0 | 4.8 ± 0.5 | Aryl Hydroxylation |
Data represents the relative peak area of individual metabolites as a percentage of the total peak area of all identified cocaine metabolites.
Influence of Enzyme Isoform Expression on Metabolic Profiles
The enzymatic metabolism of many compounds is largely carried out by the cytochrome P450 (CYP450) superfamily of enzymes. The hydroxylation of cocaine to form metabolites like this compound is facilitated by these enzymes. nih.gov However, the specific isoforms involved and their level of expression can significantly influence the metabolic profile.
Studies using chemical inhibitors on liver microsomes have helped to elucidate the role of P450 enzymes in cocaine's species-dependent metabolism. nih.gov For instance, the inhibition of P450 enzymes affects the production of various oxidative metabolites differently in rats and mice, confirming that distinct P450-mediated reactions in the ecgonine and benzoic acid parts of the cocaine molecule contribute to the different biotransformation profiles. nih.gov
While CYP450 enzymes are known to be involved, research into the specific isoforms responsible for the formation of this compound has indicated that common isoforms may not be involved. One study noted that none of the tested CYP isoforms were responsible for this compound formation, leading to the postulation that other enzyme classes, such as flavin-containing monooxygenases (FMO) or other CYP isoforms not included in the test panel, may mediate this specific reaction. researchgate.net This highlights the complexity of cocaine's metabolic pathways and the need for further research to identify the precise enzymes responsible for producing each metabolite.
The table below summarizes findings on the effects of P450 inhibitors on the production of key oxidative metabolites in rat liver microsomes (RLM). nih.gov
| Metabolite | Production Change with P450 Inhibitors | Implicated Pathway |
| Norcocaine | Significantly Decreased | P450-mediated N-demethylation |
| N-hydroxynorcocaine | Significantly Decreased | P450-mediated N-oxidation |
| Hydroxycocaine | Significantly Decreased | P450-mediated Aryl Hydroxylation |
| Dihydroxycocaine | Significantly Decreased | P450-mediated Aryl Hydroxylation |
Non-Enzymatic Degradation Pathways Relevant to this compound Precursors
The primary precursor to this compound is cocaine. cerilliant.com Besides enzymatic transformation, cocaine can also undergo non-enzymatic degradation. oup.com A significant non-enzymatic pathway is the chemical hydrolysis of cocaine's methyl ester bond, which occurs spontaneously in aqueous solutions, particularly at physiological pH or alkaline conditions. nih.gov
This spontaneous hydrolysis does not produce this compound; instead, it yields benzoylecgonine (BZE), one of cocaine's major inactive metabolites. oup.comnih.gov Therefore, this non-enzymatic pathway represents a competing route for the degradation of cocaine, diverting the precursor away from the oxidative pathways that would lead to the formation of this compound. researchgate.net The stability of cocaine in biological samples is thus influenced by both enzymatic activity and non-enzymatic chemical processes. researchgate.net
Advanced Analytical Methodologies for M Hydroxycocaine Characterization
Chromatographic Separation Techniques for Isomer Differentiation
The primary difficulty in analyzing hydroxycocaine isomers lies in their identical mass and similar chemical properties, making their differentiation by mass spectrometry alone impossible. Therefore, effective chromatographic separation is essential for confident identification and quantification. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone of forensic toxicology. researchgate.net For the analysis of polar metabolites like m-hydroxycocaine, derivatization is a necessary step to increase volatility and thermal stability. redalyc.org Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared. redalyc.org
Following derivatization, the mass spectra of m- and p-hydroxycocaine (B1245612) isomers display characteristic molecular ions. For instance, TMS-derivatized m- and p-hydroxycocaine show a molecular ion at an m/z of 391. researchgate.net While the mass spectra of the m- and p-isomers are very similar, some studies have noted minor differences in the relative abundance of certain fragment ions. redalyc.org However, relying on these subtle differences is insufficient for unambiguous identification, underscoring the need for chromatographic resolution. GC-MS methods can achieve partial resolution of some hydroxy metabolites, but complete separation of all isomers remains a challenge. researchgate.net
Key GC-MS Fragmentation Data for Hydroxycocaine (TMS-Derivatized)
| Ion (m/z) | Description | Isomer Association | Reference |
|---|---|---|---|
| 391 | Molecular Ion [M]+ | m- and p-hydroxycocaine | researchgate.net |
| 346 | [M-15]+ (Loss of CH3) | Characteristic of TMS derivatives | redalyc.org |
| 82 | Tropane (B1204802) ring fragment | Common to cocaine and metabolites | redalyc.org |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-performance counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), have become the methods of choice for analyzing this compound. cerilliant.comcerilliant.com These techniques offer high sensitivity and specificity and can often analyze the polar metabolites without derivatization. nih.gov
Method development focuses on several key areas:
Sample Preparation: Solid-Phase Extraction (SPE) is a widely used technique to isolate and concentrate cocaine and its metabolites from complex biological matrices like hair, urine, and meconium. sciex.comdss.go.thwindows.net Polymeric strong cation-exchange sorbents are effective for this purpose. windows.net
Chromatographic Columns: Reversed-phase columns are standard for separating cocaine metabolites. Specific column chemistries, such as C8, C18, and biphenyl, have been successfully employed. dss.go.thwindows.netacs.org For instance, a Kinetex Biphenyl column has been shown to provide a high level of selectivity for cocaine and its metabolites, including hydroxycocaine isomers, in under five minutes. sciex.com Similarly, an Agilent Poroshell 120 EC-C18 column has also been used effectively. acs.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). dss.go.thacs.org Gradient elution, where the proportion of the organic solvent is varied over time, is crucial for optimizing the separation of multiple analytes with different polarities, including the hydroxycocaine isomers. dss.go.thnih.gov
Table of Optimized LC-MS/MS and UHPLC-MS/MS Method Parameters
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Agilent Infinity UHPLC (1260) with 6470 Tandem MS | acs.org |
| SCIEX QTRAP® 6500+ LC-MS/MS System | sciex.comwindows.net | |
| ABSciex Qtrap 5500 mass spectrometer | unimi.it | |
| Column | Agilent Poroshell 120 EC-C18 (2.1 mm × 50 mm, 2.7 μm) | acs.org |
| Phenomenex Kinetex Biphenyl | sciex.com | |
| Zorbax Eclipse XDB-C8 (2.1 × 150 mm, 5 μm) | dss.go.th | |
| Mobile Phase A | LC-MS-grade water with 0.1% formic acid | acs.org |
| 20 mM ammonium acetate, pH 2.7 | dss.go.th | |
| Mobile Phase B | LC-MS-grade acetonitrile with 0.1% formic acid | acs.org |
| Methanol (B129727)/acetonitrile (1:1) | dss.go.th | |
| Flow Rate | 0.27 mL/min - 0.5 mL/min | dss.go.thacs.org |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | windows.netesmed.org |
The definitive proof of cocaine ingestion often relies on the successful chromatographic separation of its hydroxylated isomers. researchgate.netnih.gov The presence of m- and p-hydroxycocaine, which are not typically formed by external contamination or cosmetic treatments, provides a strong indication of consumption. nih.govresearchgate.net
Several validated LC-MS/MS and UHPLC-MS/MS methods have demonstrated the ability to resolve o-, m-, and p-hydroxycocaine. nih.govnih.gov This separation is critical because the isomers have no unique fragment ions that can be used for differentiation by the mass spectrometer alone. sciex.com Optimized gradient elution with reversed-phase columns is the key to achieving this separation. sciex.comdss.go.th For example, a validated LC-MS/MS method was developed to identify and quantify meta-, para-, and ortho-hydroxycocaine in hair, achieving a limit of quantification (LOQ) of 0.02 ng per 10 mg of hair. nih.gov Another study successfully developed a UHPLC-MS/MS method to quantify both p- and m-isomers of hydroxycocaine and hydroxybenzoylecgonine in hair. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) Method Development and Optimization
Mass Spectrometry Approaches for Structural Elucidation and Quantification
While chromatography separates the isomers, mass spectrometry provides the detection, identification, and quantification.
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), plays a role in the initial identification of unknown metabolites. researchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This is particularly useful in suspect screening approaches where researchers are looking for potential metabolites that are not yet commercially available as reference standards. nih.gov In one study, a suspect screening of cocaine-positive samples was performed by LC-QTOF-MS to identify the presence of various hydroxy metabolites before developing a targeted quantification method. researchgate.net
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific technique used for targeted quantification on tandem mass spectrometers like triple quadrupoles. nih.govproteomics.com.auwikipedia.org In an MRM experiment, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺ at m/z 320.2) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. esmed.org
This two-stage mass filtering significantly reduces chemical noise and enhances selectivity and sensitivity, allowing for quantification at very low levels (pg/mg). sciex.comproteomics.com.au For each analyte, at least two MRM transitions (a quantifier and a qualifier) are typically monitored to ensure identity confirmation. esmed.org The development of MRM assays for this compound and its isomers has been central to validating their use as definitive biomarkers of cocaine use. unimi.itsciex.comesmed.org
Table of Published MRM Transitions for Hydroxycocaine Isomers
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reference |
|---|---|---|---|---|
| This compound | 320.2 | 182.1 | 121.1 | esmed.org |
| p-Hydroxycocaine | 320.15 | 198.1 | 105.1 | unimi.it |
| This compound | 320.15 | 182.1 | 105.1 | unimi.it |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | m-OH-COC |
| p-Hydroxycocaine | p-OH-COC |
| o-Hydroxycocaine | o-OH-COC |
| m-Hydroxybenzoylecgonine (B1666289) | m-OH-BE |
| p-Hydroxybenzoylecgonine | p-OH-BE |
| Cocaine | COC |
| Benzoylecgonine (B1201016) | BE |
| Norcocaine (B1214116) | NCOC |
| Cocaethylene (B1209957) | CE |
| Ecgonine (B8798807) Methyl Ester | EME |
| Acetonitrile | - |
| Methanol | - |
| Formic Acid | - |
| Ammonium Acetate | - |
Parent Ion Search and SWATH Acquisition for Metabolite Profiling
Modern mass spectrometry-based techniques are indispensable for the comprehensive profiling of drug metabolites. Parent ion scans and Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH) are powerful tools for identifying and characterizing metabolites like this compound, even at trace levels.
Initially, when commercial reference materials for hydroxycocaine metabolites were unavailable, researchers utilized parent ion scan-based analysis to identify target ions from cocaine-positive hair samples. nih.gov This technique involves scanning for all precursor ions that fragment to a specific, common product ion characteristic of the compound class. For cocaine and its metabolites, this allows for the targeted discovery of potential metabolites in a complex biological matrix.
SWATH acquisition , a data-independent acquisition (DIA) strategy, offers a more comprehensive approach. lcms.cz It acquires high-resolution MS/MS spectra for all detectable analytes within a sample in a single injection. lcms.czsciex.com This creates a complete digital map of the sample, allowing for retrospective data mining and the identification of low-level metabolites that might be missed by traditional data-dependent acquisition (DDA) methods. lcms.czsciex.com The use of variable Q1 windows in SWATH acquisition enhances the depth of analysis, ensuring that even minor metabolites like this compound are detected and can be confidently identified through MS/MS library spectral matching. lcms.czsciex.com This comprehensive data capture is crucial for distinguishing between isomers and building a complete metabolic profile. sciex.com
Advanced Sample Preparation and Extraction Techniques
The complexity of biological matrices necessitates robust sample preparation and extraction techniques to ensure the accurate analysis of this compound.
Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from various biological samples, including hair, urine, and meconium. acs.orgresearchgate.net SPE offers advantages over traditional liquid-liquid extraction by providing better sample cleanup, using smaller volumes of organic solvents, and yielding higher recovery rates. acs.org
For the analysis of cocaine and its metabolites, including this compound, in hair, a common protocol involves washing the hair to remove external contaminants, followed by digestion in an acidic solution (e.g., 0.1 N HCl). sciex.comwindows.net The digested sample is then subjected to SPE. A strong cation-exchange sorbent, such as Strata®-X-C, is often employed. sciex.comwindows.net The protocol typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analytes of interest. acs.org Optimized SPE protocols can achieve extraction recoveries greater than 80% for hydroxycocaine isomers. sciex.com
In the context of meconium analysis, a method for quantifying 20 drugs of abuse, including cocaine metabolites, utilized methanol homogenization followed by SPE. researchgate.net Similarly, for urine analysis, SPE is a common step before GC-MS or LC-MS/MS analysis. nih.gov
Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. rsc.org For polar compounds like cocaine metabolites, derivatization increases their volatility and thermal stability, leading to better chromatographic separation and detection sensitivity. rsc.orgnih.gov
Common derivatizing agents for cocaine and its metabolites include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netrsc.org For instance, one GC-MS method for analyzing cocaine and its metabolites in various matrices involved derivatization with BSTFA after solid-phase extraction. researchgate.net Another study utilized pentafluoropropyl derivatization with PFPA for the quantification of benzoylecgonine. nih.gov
However, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has often eliminated the need for derivatization. rsc.orgnih.gov LC-MS/MS can directly analyze polar compounds, simplifying sample preparation and reducing the risk of analytical errors associated with the derivatization step. rsc.org
Solid Phase Extraction (SPE) Protocols for Biological Matrices
Methodological Validation Parameters for Scientific Rigor
To ensure that an analytical method is fit for its intended purpose, it must undergo a thorough validation process. sci-hub.seeurachem.org This involves assessing several key performance characteristics to demonstrate the method's reliability, accuracy, and precision.
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For this compound analysis, linearity is typically assessed by preparing calibration curves with known concentrations of the analyte and determining the correlation coefficient (r²). Methods for cocaine and its metabolites often show excellent linearity with r² values of 0.9990 or higher. sciex.comresearchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the coefficient of variation (%CV). For this compound and other cocaine metabolites, validated methods demonstrate good precision, with %CV values typically below 15%. sciex.com
Bias (or accuracy) refers to the closeness of the mean of a set of results to the actual (true) value. sci-hub.se It is often evaluated by analyzing certified reference materials or by performing recovery studies. For cocaine metabolite analysis, workflows have shown excellent accuracy, often greater than 95%. sciex.com
The following table summarizes the validation parameters for an LC-MS/MS method for the determination of cocaine and its metabolites in postmortem hair. cuny.edu
| Analyte | Linearity (r²) |
| Cocaine | 0.99 |
| Benzoylecgonine | 0.99 |
| Norcocaine | 0.99 |
| Cocaethylene | 0.99 |
| Anhydroecgonine methyl ester | 0.99 |
| This compound | 0.99 |
| m-Hydroxybenzoylecgonine | 0.99 |
This table is based on data from a study that developed and validated a method for the determination of cocaine and six of its metabolites in postmortem hair samples. cuny.edu
Extraction efficiency is a measure of the amount of analyte recovered from the biological matrix during the sample preparation process. cuny.edu It is a critical parameter as it can significantly impact the accuracy of quantitative analysis. cuny.edu For this compound, extraction efficiencies are evaluated by comparing the analytical response of an analyte spiked into a blank matrix before extraction with the response of the analyte in a pure solvent. researchgate.net Studies have reported extraction efficiencies for cocaine metabolites to be greater than 80%. sciex.com
Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of co-eluting, interfering substances from the biological matrix. sciex.com These effects can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. researchgate.net Matrix effects are assessed by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a pure solvent. sciex.com While significant matrix effects can be observed in complex matrices like hair and meconium, the use of isotopically labeled internal standards can help to compensate for these effects, ensuring the reliability of the results. sciex.comresearchgate.net
The table below shows the recovery and matrix effect data for cocaine and its metabolites from a study using an 11-step extraction protocol with SAX SPE. sciex.com
| Analyte | Recovery (RE) % | Matrix Effect (ME) % |
| Cocaine | >80 | Varies |
| This compound | >80 | Varies |
| o-Hydroxycocaine | >80 | Varies |
| Benzoylecgonine | >80 | Varies |
| Norcocaine | >80 | Varies |
| p-Hydroxycocaine | >80 | Varies |
| m-Hydroxybenzoylecgonine | >80 | Varies |
| p-Hydroxybenzoylecgonine | >80 | Varies |
This table illustrates that while specific matrix effect percentages vary, the extraction recovery for all analytes was demonstrated to be greater than 80%. sciex.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The determination of the limit of detection (LOD) and the limit of quantitation (LOQ) are critical parameters in the validation of analytical methods for the characterization of this compound. The LOD represents the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. These values are fundamental in establishing the sensitivity of a method and its fitness for purpose, particularly in forensic and clinical toxicology where trace-level detection is often required.
The LOD and LOQ for this compound are highly dependent on the analytical technique employed and the complexity of the biological matrix being analyzed. Various sophisticated methodologies, primarily based on chromatography coupled with mass spectrometry, have been developed and validated for the detection and quantification of this metabolite.
Research Findings in Different Matrices
Detailed research has established the LOD and LOQ for this compound in various biological samples, most notably hair, urine, and plasma. These studies underscore the advancements in analytical instrumentation that have enabled the detection of this compound at increasingly lower concentrations.
One study focusing on the analysis of cocaine metabolites in hair utilized a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method. For the hydroxycocaine isomers, including this compound, the established LOD and LOQ were both 0.02 ng/10 mg of hair. researchgate.net This level of sensitivity is crucial for distinguishing between active drug use and external contamination.
In the context of postmortem hair analysis, a quick and easy method was developed with a lower limit of quantitation (LLOQ) set at 0.01 ng/mg for this compound. cuny.edu This demonstrates the capability of modern methods to quantify very low concentrations of the metabolite in complex keratinous matrices.
For the analysis of seized cocaine samples and a large cohort of hair samples, a study reported a lower limit of quantitation (LLOQ) of 10 pg/mL for this compound in the prepared methanolic solutions of the samples. nih.gov
In human plasma, a gas chromatography-mass spectrometry (GC-MS) method was validated for the analysis of cocaine and its major and minor metabolites. This method yielded an LOQ of 2.5 ng/mL for this compound (mOHCOC). oup.com
The following tables summarize the LOD and LOQ values for this compound as reported in various scientific studies.
Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this compound in Hair
| Analytical Method | LOD | LOQ/LLOQ | Source |
| LC/MS/MS | 0.02 ng/10 mg | 0.02 ng/10 mg | researchgate.net |
| Not Specified | Not Specified | 0.01 ng/mg | cuny.edu |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this compound in Other Matrices
| Matrix | Analytical Method | LOD | LOQ/LLOQ | Source |
| Methanolic Solution | Not Specified | Not Specified | 10 pg/mL | nih.gov |
| Plasma | GC-MS | Not Specified | 2.5 ng/mL | oup.com |
| Urine | GC-MS | <60 ng/mL* | Not Specified | redalyc.org |
*Note: The value of <60 ng/mL is for cocaine and benzoylecgonine; the specific LOD for this compound was not stated but is expected to be within a sensitive range.
These findings highlight the variability in detection and quantitation limits across different studies, which can be attributed to variations in instrumentation, sample preparation techniques, and the specific validation protocols followed by each laboratory. The continuous improvement in analytical technologies promises even lower detection limits in the future, further enhancing the ability to accurately assess cocaine use through the detection of its minor metabolites like this compound.
Molecular Interactions and Structure Activity Relationship Sar Studies of M Hydroxycocaine
Impact of Hydroxyl Group Position on Molecular Conformation and Polarity
The introduction of a hydroxyl (-OH) group onto the benzoyl moiety of the cocaine molecule significantly alters its physicochemical properties, most notably its polarity. The position of this substitution—whether ortho (2'-), meta (3'-), or para (4'-)—subtly influences the molecule's conformation and has a pronounced effect on its polarity.
| Compound | LogP Value | Polarity Comparison |
| Cocaine | 2.62 wikipedia.org | Baseline |
| m-Hydroxycocaine | 1.9 nih.gov | More Polar |
| p-Hydroxycocaine (B1245612) | N/A | More Polar than Cocaine |
Ligand Binding Profile Analysis at Neurotransmitter Transporters
Cocaine exerts its primary pharmacological effects by blocking the reuptake of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—at their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). mdpi.com The affinity and selectivity of its metabolites, such as this compound, for these transporters are critical determinants of their own pharmacological profiles.
Structure-activity relationship studies reveal that modifications to the C3 substituent of the tropane (B1204802) ring, where the benzoyl group resides, lead to significant changes in binding affinity. Notably, substitutions on the benzoyl ring, such as the addition of a hydroxyl group, produce changes in affinity at NET and SERT that are often much larger than those observed at DAT. nih.gov
Research comparing hydroxylated cocaine analogues has established a clear rank order of potency for binding to the dopamine transporter. The relative potency is 2'-OH (ortho) > 4'-OH (para) > 3'-OH (meta). mdma.ch This indicates that this compound has a weaker affinity for the dopamine transporter compared to its ortho- and para-hydroxylated isomers. While all three isomers interact with the transporters, the specific geometry of the m-hydroxy substitution is less favorable for optimal binding at DAT, which is the primary target associated with the reinforcing effects of cocaine. nih.govmdma.ch
When compared directly, the binding affinities of cocaine metabolites vary significantly. Norcocaine (B1214116), another metabolite formed by N-demethylation, exhibits increased binding potency at NET and SERT sites compared to cocaine, with little change at the DAT site. nih.gov
In contrast, the hydroxylated metabolites show a different pattern. The 2'-hydroxycocaine isomer is notable for having a 10-fold greater potency for DAT compared to cocaine itself. mdma.ch Conversely, both 3'-hydroxycocaine (this compound) and 4'-hydroxycocaine are significantly less potent than cocaine at the DAT. mdma.ch This demonstrates that the precise placement of the hydroxyl group on the benzoyl ring is a critical factor governing the molecule's interaction with the dopamine transporter.
| Compound | Comparative Binding Affinity at Dopamine Transporter (DAT) | Reference |
| 2'-Hydroxycocaine | ~10x more potent than Cocaine | mdma.ch |
| Cocaine | Baseline | mdma.ch |
| 4'-Hydroxycocaine | Less potent than Cocaine | mdma.ch |
| This compound | Less potent than Cocaine and 4'-Hydroxycocaine | mdma.ch |
| Norcocaine | Similar potency to Cocaine | nih.gov |
Affinity and Selectivity Towards Dopamine, Norepinephrine, and Serotonin Transporters
Theoretical and Computational Approaches to SAR
To understand the structural basis for these observed differences in binding affinity, researchers utilize theoretical and computational methods. These in silico techniques, such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, provide insights into the molecular interactions that are difficult to observe experimentally. nih.govmedcraveonline.com
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor's active site. nih.gov This is often followed by molecular dynamics (MD) simulations, which model the movement of atoms in the ligand-receptor complex over time, providing information on the stability of the interaction. nih.govmdpi.com
For cocaine analogues, molecular modeling studies have been used to rationalize the observed differences in DAT binding potency. mdma.ch A key hypothesis is that an intermolecular hydrogen bond can form between the ligand's hydroxyl group and specific amino acid residues (such as serine) within the transporter's binding pocket. mdma.ch Modeling studies revealed that the distance between the bridgehead nitrogen (N8) and the oxygen of the 2'-OH group in the highly potent 2'-hydroxycocaine is 7.96 Å. This distance is remarkably close to the 7.83 Å distance between the nitrogen and the para-hydroxyl oxygen in dopamine itself. It is believed that this optimal positioning allows the 2'-OH group to interact favorably with a key serine residue (Ser359) in the DAT. mdma.ch In contrast, the interatomic distance between the nitrogen and the meta-hydroxyl group in dopamine is 6.38 Å. mdma.ch This suggests that the positioning of the hydroxyl group in this compound (3'-OH) is geometrically less favorable for forming this critical hydrogen bond, providing a structural explanation for its lower binding affinity at DAT compared to the 2'-OH isomer.
Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.comwikipedia.org These models allow researchers to predict the activity of novel molecules before they are synthesized. medcraveonline.com
In the context of cocaine and its analogues, QSAR studies help to quantify the structural features necessary for potent transporter inhibition. The established SAR for hydroxylated cocaines—that DAT binding potency follows the order 2'-OH > 4'-OH > 3'-OH—is a foundational piece of data that can be used to build a QSAR model. mdma.ch By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue and correlating them with experimental binding data, a predictive QSAR model can be developed. mdpi.com Such models can then guide the design of new compounds with potentially enhanced or reduced activity at the monoamine transporters.
Investigative Paradigms and Research Applications of M Hydroxycocaine
Research into Endogenous Metabolite Formation as a Biomarker
The detection of m-hydroxycocaine in biological samples serves as a significant biomarker, indicating the consumption of cocaine. cerilliant.com However, its presence alone is not always sufficient to confirm ingestion due to potential environmental contamination. nih.govbericon.co.uknih.gov Consequently, extensive research has been dedicated to differentiating between metabolic formation and external sources.
Methodological Research for Differentiating Metabolic Formation from Environmental Contamination in Biological Samples
A primary challenge in forensic hair analysis is distinguishing between cocaine that has been systemically incorporated into the hair following drug use and that which is present due to external contamination. bericon.co.uknih.gov Research has shown that while cocaine metabolites, including this compound, can be found in street cocaine samples, their relative concentrations and the presence of other specific metabolites can help differentiate between use and contamination. nih.govbericon.co.ukuzh.ch
Studies have focused on developing robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify cocaine and its metabolites in hair. nih.govcuny.edu Washing procedures for hair samples are a critical step, with various protocols developed to remove external contaminants before analysis. oup.com For instance, one study highlighted that an extended wash protocol was more effective at removing cocaine contamination than shorter washes. oup.com
Furthermore, the detection of specific metabolite patterns is key. The presence of metabolites like m-hydroxybenzoylecgonine (B1666289) (m-OH-BE), which is formed in the body and not typically found in street cocaine, can provide stronger evidence of ingestion. nih.gov Research has demonstrated that while this compound might be present in contaminated samples, the ratios of this metabolite to the parent drug are significantly lower than in samples from individuals who have used cocaine. oup.com
A comprehensive study involving 2,389 hair samples established a decision model based on metabolic ratios to distinguish between drug use and contamination. nih.gov This model considers the ratios of various metabolites to cocaine, providing a more reliable interpretation of results. nih.gov The findings underscore the necessity of including minor metabolites like this compound in routine forensic analysis to improve accuracy. nih.govbericon.co.uk
Utilization of Metabolic Ratios in Research Studies to Elucidate Pathways
The use of metabolic ratios, specifically the ratio of metabolites to the parent drug, is a cornerstone of research aimed at understanding cocaine metabolism and confirming its use. bericon.co.uknih.gov Studies have consistently shown that the metabolic ratios of minor hydroxycocaine metabolites are significantly higher in hair samples from individuals who have used cocaine compared to those with external contamination. nih.govuzh.chresearchgate.net
For example, research has established specific cutoff ratios for metabolites like this compound to cocaine (m-OH-COC/COC) to differentiate use from contamination. nih.govcuny.edu One study proposed that an m-OH-COC/COC ratio greater than 0.001 is consistent with cocaine use. nih.gov Another study found that the m-OH-COC/COC ratio provided a six-fold separation between hair from a cocaine user and contaminated hair. cuny.eduoup.com
These metabolic ratios are also influenced by various factors, including hair color and the co-ingestion of other substances like ethanol, which leads to the formation of cocaethylene (B1209957). bericon.co.uknih.govresearchgate.net Research has shown that m-OH-COC/COC ratios can be significantly higher in black hair compared to lighter hair colors. nih.govuzh.ch Additionally, these ratios tend to increase with rising ratios of other metabolites like norcocaine (B1214116) and cocaethylene to cocaine, further solidifying their role as reliable indicators of consumption. bericon.co.ukresearchgate.net
The following table summarizes findings from a study on seized cocaine samples and hair samples, illustrating the typical percentages of this compound and its metabolite found.
| Sample Type | Compound | Percentage Detected | Maximum Percentage |
| Seized Cocaine | This compound | 100% | 0.052% |
| Seized Cocaine | m-Hydroxybenzoylecgonine | 56% | 0.024% |
This data is based on a study of 200 seized cocaine samples. nih.govuzh.ch
Role in Understanding Complex Metabolic Networks
The study of this compound contributes significantly to the broader understanding of how the body processes foreign substances (xenobiotics) and the intricate networks of metabolic pathways.
Elucidating Minor Pathways in Xenobiotic Biotransformation
The metabolism of xenobiotics is a fundamental process for detoxification and elimination. mhmedical.com It typically occurs in two phases: Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups to increase water solubility. mhmedical.comresearchgate.net The formation of this compound is an example of a Phase I hydroxylation reaction, which is considered a minor metabolic pathway for cocaine. nih.govfrontiersin.org The primary metabolic routes for cocaine involve hydrolysis to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. nih.govfrontiersin.org
Investigating these minor pathways is crucial because they can reveal the involvement of specific enzyme systems, such as cytochrome P450 (CYP) enzymes. researchgate.net While the major pathways may handle the bulk of the drug, minor pathways can become more significant under certain conditions, such as high drug concentrations or the presence of other substances that affect the primary metabolic enzymes. muni.cz The study of metabolites like this compound helps to map out the complete metabolic profile of a xenobiotic, providing a more comprehensive picture of its biotransformation. nih.gov
Contribution to Systems Biology and Chemical Biology Research
Systems biology aims to understand the complex interactions within biological systems. Metabolomics, the large-scale study of small molecules (metabolites), is a key component of systems biology research. nih.gov By analyzing the full spectrum of metabolites, including minor ones like this compound, researchers can gain insights into how a xenobiotic perturbs metabolic networks. core.ac.uk
The presence and concentration of this compound can serve as a data point in metabolomic studies designed to identify biomarkers of drug exposure or to understand the systemic effects of a drug. nih.gov These studies can help to identify previously unknown metabolic pathways or connections between different pathways. nih.gov In chemical biology, this compound can be used as a chemical probe to study the activity and specificity of the enzymes involved in its formation, contributing to a deeper understanding of enzyme function and drug-enzyme interactions.
Reference Standard Applications in Analytical Chemistry Research
Certified reference materials are essential for ensuring the accuracy and reliability of analytical measurements. This compound is available as a certified reference material and is used extensively in analytical chemistry research, particularly in the fields of forensic and clinical toxicology. cerilliant.comnih.govlgcstandards.com
These reference standards are crucial for:
Method Development and Validation: When developing new analytical methods, such as LC-MS/MS assays, for the detection of cocaine and its metabolites, a certified standard of this compound is necessary to establish parameters like linearity, precision, and accuracy. cuny.eduacs.org
Calibration and Quantification: In routine testing, a certified reference standard of this compound is used to create calibration curves, which allow for the accurate quantification of the metabolite in biological samples. cerilliant.com
Quality Control: Laboratories use this compound standards as controls to ensure that their analytical instruments and procedures are performing correctly over time. cerilliant.com
Inter-laboratory Comparison: The use of standardized reference materials allows for the comparison of results between different laboratories, which is critical for proficiency testing and ensuring consistency in forensic and clinical diagnostics. oup.com
Stable isotope-labeled versions of this compound, such as this compound-D3, are also used as internal standards in quantitative mass spectrometry-based methods to improve the accuracy of measurements by correcting for variations in sample preparation and instrument response. lgcstandards.com
Future Trajectories and Emerging Research Avenues for M Hydroxycocaine
Development of Novel Synthetic Strategies for Hydroxylated Tropane (B1204802) Alkaloids
The synthesis of hydroxylated tropane alkaloids, including m-hydroxycocaine, is a critical area of research, enabling the production of analytical standards and facilitating further pharmacological studies. An efficient pathway for preparing this compound and its demethylated metabolite, m-hydroxybenzoylecgonine (B1666289), has been described, highlighting the ongoing efforts to create these compounds in the laboratory. researchgate.net
Modern synthetic strategies are moving towards more versatile and efficient methods. Researchers are developing flexible approaches to create hydroxylated 8-azabicyclo[3.2.1]octan-3-ones, the core structure of tropanes. researchgate.net One such method involves a two-step process starting from keto-lactams, which proceeds through silyl (B83357) enol ether formation, lactam activation, and a halide-promoted cyclization. researchgate.net Another innovative approach uses an intramolecular reductive coupling of an N-acyl N,O-acetal with an aldehyde, mediated by samarium diiodide (SmI2) and a Lewis acid, to construct the hydroxylated tropane skeleton with high diastereoselectivity. core.ac.uk A recently developed general strategy for synthesizing tropane alkaloids relies on the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement, allowing for the synthesis of various tropane alkaloids and their analogues in just five to seven steps. acs.org These advancements provide powerful tools for producing this compound and related structures, which are essential for research.
| Synthetic Strategy | Key Features | Starting Material Example | Reference(s) |
| Direct Synthesis | Provides an efficient pathway to this compound and its metabolite. | Not specified | researchgate.net |
| Halide-Promoted Cyclization | A flexible, two-step method for hydroxylated tropane cores. | Keto-lactams | researchgate.net |
| Intramolecular Reductive Coupling | Achieves high diastereoselectivity for hydroxylated tropane skeletons. | Cyclic imide chiron | core.ac.uk |
| Vinyl Aziridine Rearrangement | A rapid and general approach enabling late-stage diversification. | Cycloheptadiene intermediate | acs.org |
Advanced Structural Biology Studies of Metabolizing Enzymes
The biotransformation of cocaine into its metabolites, such as this compound, is primarily carried out by the cytochrome P450 (CYP) enzyme superfamily in the liver. mdpi.com In humans, CYP3A4 is the principal enzyme responsible for the N-demethylation and hydroxylation of cocaine. mdpi.comwikipedia.org Advanced structural biology techniques are providing unprecedented insights into how these enzymes function.
Crystal structures of human CYP3A4 reveal a large and highly ordered hydrophobic core above the active site, which contributes to its remarkable ability to bind a wide variety of structurally diverse compounds, a characteristic known as promiscuity. nih.govpnas.org Studies combining computational modeling and experimental work are being used to investigate enzymes like human butyrylcholinesterase (BChE), which is also involved in cocaine metabolism. acs.orgnih.gov While BChE primarily hydrolyzes cocaine to inactive metabolites, rationally designed mutants of BChE have shown enhanced catalytic efficiency against cocaine and even the ability to hydrolyze its major metabolite, benzoylecgonine (B1201016). acs.orgnih.gov
Hydrogen-deuterium exchange mass spectrometry is another powerful technique being used to study the conformational dynamics of CYP3A4. nih.gov These studies show that the interaction of CYP3A4 with its substrates leads to a global rigidification of the enzyme's structure, which has implications for understanding the mechanisms of ligand binding and catalysis. nih.gov Such detailed structural and dynamic information is crucial for predicting how cocaine and its metabolites are processed and for designing enzymes with improved drug-metabolizing capabilities for potential therapeutic applications. eurekalert.orgnih.gov
| Enzyme | Role in Cocaine Metabolism | Key Structural/Dynamic Insights | Investigative Techniques | Reference(s) |
| CYP3A4 | Primary human enzyme for cocaine oxidation (forms hydroxylated metabolites). | Large, promiscuous active site; undergoes global rigidification upon substrate binding. | X-ray Crystallography, Hydrogen-Deuterium Exchange Mass Spectrometry | wikipedia.orgnih.govpnas.orgnih.gov |
| Butyrylcholinesterase (BChE) | Hydrolyzes cocaine; mutants can hydrolyze benzoylecgonine. | Structure allows for rational design of mutants with enhanced catalytic activity. | Computational Modeling, In vitro/In vivo kinetic assays | acs.orgnih.govresearchgate.net |
Innovative Sensor Technologies for this compound Detection in Research Systems
The detection of this compound and other metabolites is essential for forensic analysis and for understanding cocaine's metabolic fate. cerilliant.comnih.gov Research is moving beyond traditional laboratory methods toward innovative, rapid, and sensitive sensor technologies. ist-ag.comht-medicaldevices.com A significant area of development is in electrochemical sensors, which can be integrated into portable, low-cost devices. tudelft.nlmcmaster.cafrontiersin.org
Aptamer-based biosensors are particularly promising. tudelft.nl Aptamers are synthetic nucleic acid sequences that can bind to specific targets with high affinity. biorxiv.org Electrochemical aptasensors have been developed for cocaine detection that show excellent detection limits in the nanomolar range. biorxiv.orgresearchgate.net Recently, a novel liquid crystal aptamer-based sensor was specifically developed for the detection of this compound. researchgate.net This system utilizes a homeotropic-to-planar orientation change of the liquid crystal upon binding of this compound to the aptamer, enabling detection down to a 5 nM concentration. researchgate.net
Another emerging technology is the use of molecularly imprinted polymers (MIPs). rsc.orgamazonaws.com MIPs are synthetic polymers with cavities designed to recognize a specific target molecule. An organic field-effect transistor (OFET) functionalized with a MIP has been shown to selectively detect tropane alkaloids, demonstrating the potential of this technology for creating chemical sensor chips for related compounds. rsc.org
| Sensor Technology | Principle of Detection | Target Analyte(s) | Reported Limit of Detection (LOD) | Reference(s) |
| Electrochemical Aptasensor | Aptamer binding event causes a change in electrochemical signal. | Cocaine | 21 nM | researchgate.net |
| Liquid Crystal Aptasensor | Analyte binding to aptamer induces a change in liquid crystal orientation. | This compound | 5 nM | researchgate.net |
| MIP-OFET Sensor | Selective binding of analyte to a molecularly imprinted polymer modulates transistor characteristics. | Tropane Alkaloids (e.g., (S)-hyoscyamine) | 1 µM | rsc.org |
| Electrochemical Biosensor | Enzymatic-amperometric measurement using immobilized enzymes. | Glucose, Lactate, Glutamine, Glutamate | Not specified | avnet.com |
Integration of Multi-Omics Data for Comprehensive Metabolic Understanding
To achieve a holistic view of how this compound is formed and its subsequent biological effects, researchers are increasingly turning to multi-omics approaches. nih.govcmbio.io This strategy integrates data from different biological levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive model of metabolic networks. nih.govtandfonline.comresearchgate.netoup.comnih.gov
Metabolomics, the large-scale study of small molecules, has been instrumental in identifying the full spectrum of cocaine metabolites in biological systems. tandfonline.comresearchgate.net Targeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS) have been used to characterize the metabolic profile of cells exposed to cocaine, revealing changes in various metabolic pathways, including those involving amino acids and taurine. nih.gov Studies in animal models have used LC-MS-based metabolomics to highlight species-specific differences in cocaine metabolism, noting that rats exhibit extensive aryl hydroxylation reactions, which produce metabolites like hydroxycocaine. mdpi.com
By integrating these metabolomic findings with transcriptomic and proteomic data, which provide information on gene expression and protein levels, researchers can connect the presence of metabolites like this compound to the activity of specific enzymes and genetic variations. researchgate.net This integrated approach can elucidate the complex biochemical changes resulting from cocaine exposure and help identify key regulatory points in its metabolic pathways. nih.govmdpi.com
Computational Design of Probes and Analogs for Receptor Characterization
Understanding the interaction of this compound with its biological targets is a key goal of current research. Computational chemistry and molecular modeling are powerful tools for designing novel chemical probes and analogs to characterize these interactions. mdpi.com These in silico methods allow researchers to predict how modifications to the tropane alkaloid structure will affect binding to specific receptors, such as the dopamine (B1211576) transporter. wikipedia.org
Structure-activity relationship (SAR) studies, aided by computational modeling, explore how different functional groups on the cocaine molecule influence its binding affinity and selectivity for various transporters. wikipedia.org For instance, studies on 2'-substituted analogs of cocaine have shown that adding a hydroxyl group to the benzoyl ring can selectively enhance binding to dopamine and norepinephrine (B1679862) transporters. wikipedia.org Molecular modeling has been used to rationalize these findings, suggesting that intermolecular hydrogen bonding between the hydroxyl group and specific amino acid residues (like serine) on the transporter plays a key role. wikipedia.org
This computational approach is not only used for studying receptor interactions but also for enzyme redesign. eurekalert.org By modeling the transition state of cocaine hydrolysis, researchers have successfully designed mutants of enzymes like BChE with dramatically improved catalytic efficiency, creating "cocaine hydrolases" for potential therapeutic use. nih.govresearchgate.net The same principles can be applied to design specific probes based on the this compound structure to investigate its unique interactions with biological targets, paving the way for a more detailed characterization of its pharmacological profile.
Q & A
Q. How can interdisciplinary teams collaboratively design studies on this compound’s structure-activity relationships?
- Methodological Answer :
- Milestone Planning : Define roles (e.g., medicinal chemists for synthesis, pharmacologists for assays) using Gantt charts.
- Data Integration : Use platforms like KNIME or Pipeline Pilot to merge chemical, biological, and computational datasets. Schedule regular peer reviews to align interpretations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
